molecular formula C24H32N4O3 B5099719 N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide

N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide

Cat. No.: B5099719
M. Wt: 424.5 g/mol
InChI Key: AYUAEFVGLUIWNX-UHFFFAOYSA-N
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Description

N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Attachment of the Phenoxypropanamide Moiety: This is usually done through an amide coupling reaction using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Potential use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-24(13-14-24)12-7-23(30)27-16-9-19(10-17-27)28-21(8-15-25-28)26-22(29)11-18-31-20-5-3-2-4-6-20/h2-6,8,15,19H,7,9-14,16-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUAEFVGLUIWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCC(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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